Cas no 39776-85-7 (Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-)

Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)- structure
39776-85-7 structure
Nome del prodotto:Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-
Numero CAS:39776-85-7
MF:C12H18O2
MW:194.270123958588
CID:306660
PubChem ID:162395

Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-
    • [(1R,3R,5R)-6,6-dimethyl-4-methylidene-3-bicyclo[3.1.1]heptanyl] acetate
    • (1R-(1alpha,3beta,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)hept-3-yl acetate
    • (1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]hept-3-yl acetate
    • Bicyclo(3.1.1)heptan-3-ol, 6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-
    • Bicyclo(3.1.1)heptan-3-ol, 6,6-dimethyl-2-methylene-, acetate, (1R,3R,5R)-
    • Bicyclo(3.1.1)heptan-3-ol, 6,6-dimethyl-2-methylene-, acetate, (1theta-(1alpha,3beta,5alpha))-
    • EINECS 254-628-7
    • FEMA NO. 4807, CIS-(-)-
    • UDBAGFUFASPUFS-OUAUKWLOSA-N
    • Fema No. 4807, cis-
    • DTXSID801141926
    • PINOCARVYL ACETATE, CIS-(-)-
    • Y2YP70W5TO
    • UNII-H1VHH1X63I
    • Pinocarvyl acetate, cis-
    • 73366-18-4
    • 39776-85-7
    • NS00125600
    • trans-Pinocarveyl acetate
    • Bicyclo(3.1.1)heptan-3-ol, 6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-rel-
    • Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, acetate, (1R,3R,5R)-
    • UNII-Y2YP70W5TO
    • Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, 3-acetate, (1R,3R,5R)-
    • H1VHH1X63I
    • Inchi: InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11-/m1/s1
    • Chiave InChI: UDBAGFUFASPUFS-OUAUKWLOSA-N
    • Sorrisi: CC(O[C@@H]1C[C@H]2C[C@H](C2(C)C)C1=C)=O

Proprietà calcolate

  • Massa esatta: 194.131
  • Massa monoisotopica: 194.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 291
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Densità: 1.02
  • Punto di ebollizione: 232.8°Cat760mmHg
  • Punto di infiammabilità: 85.7°C
  • Indice di rifrazione: 1.488
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD